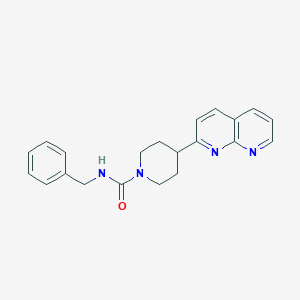![molecular formula C21H23FN6O2 B6468663 6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine CAS No. 2640970-30-3](/img/structure/B6468663.png)
6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
Similar compounds have been found to targetTerminal deoxynucleotidyl transferase (TdT) , a DNA polymerase involved in the repair of double-strand breaks .
Mode of Action
The compound likely interacts with its target, TdT, in a nucleotide-competitive manner . This means it competes with the deoxynucleotide triphosphate (dNTP) for the binding site on TdT
Biochemical Pathways
The compound, by inhibiting TdT, could potentially affect the Non-Homologous End Joining (NHEJ) pathway , which is a major pathway for the repair of double-strand breaks in DNA
Result of Action
Similar compounds have shown a selective toxicity toward certain cell lines , suggesting that this compound might also exhibit selective cytotoxic effects.
生化学分析
Biochemical Properties
6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine: plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to act as a nucleotide-competitive inhibitor of terminal deoxynucleotidyl transferase (TdT), an enzyme involved in DNA synthesis and repair . The compound’s interaction with TdT is characterized by its binding to the enzyme’s active site, thereby inhibiting its activity and preventing the incorporation of nucleotides into DNA strands .
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It has been observed to induce selective toxicity in certain cancer cell lines, such as MOLT-4, while exhibiting lower toxicity in non-cancerous cells like HeLa . This selective toxicity is attributed to the compound’s ability to interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with TdT. The compound’s fluorobenzoyl group interacts with the enzyme’s nucleotide-binding pocket, while the pyrrolo[3,4-c]pyrrol moiety stabilizes the binding through hydrophobic interactions . This binding inhibits TdT’s catalytic activity, preventing the addition of nucleotides to the growing DNA chain and ultimately disrupting DNA synthesis and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound in in vitro studies has shown sustained inhibition of TdT activity and prolonged effects on cellular function, including continued cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TdT activity and reduces tumor growth without significant adverse effects . At higher doses, toxic effects such as weight loss, organ toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound: is involved in metabolic pathways related to nucleotide metabolism. The compound is metabolized by enzymes that modify its functional groups, leading to the formation of metabolites that are excreted from the body . The metabolic pathways involve oxidation, reduction, and conjugation reactions that facilitate the compound’s elimination .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, such as tumors . The compound’s distribution is also affected by its physicochemical properties, including solubility and lipophilicity .
Subcellular Localization
The subcellular localization of This compound is primarily within the nucleus, where it exerts its inhibitory effects on TdT . The compound’s localization is facilitated by nuclear targeting signals and post-translational modifications that direct it to the nucleus . This localization is crucial for its function in disrupting DNA synthesis and repair processes .
特性
IUPAC Name |
(4-fluorophenyl)-[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2/c1-30-7-6-26-13-25-18-19(26)23-12-24-20(18)27-8-15-10-28(11-16(15)9-27)21(29)14-2-4-17(22)5-3-14/h2-5,12-13,15-16H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUMJPZJQPEYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine](/img/structure/B6468585.png)

![6-ethyl-5-fluoro-2-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6468597.png)
![3-(4-methoxyphenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one](/img/structure/B6468601.png)
![2-[5-(6-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B6468608.png)
![4'-methyl-8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6468613.png)
![6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468619.png)
![6-ethyl-5-fluoro-2-[5-(quinoxaline-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6468628.png)
![2-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468640.png)
![2-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468651.png)
![3,5-dimethyl-4-[(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole](/img/structure/B6468655.png)
![3,5-dimethyl-4-[(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1,2-oxazole](/img/structure/B6468669.png)
![2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468674.png)
![4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B6468675.png)
